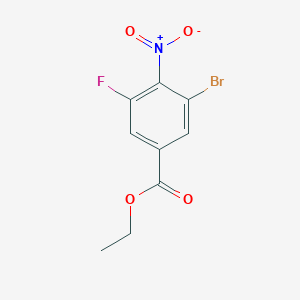
Ethyl 3-bromo-5-fluoro-4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-5-fluoro-4-nitrobenzoate is an organic compound with the molecular formula C9H7BrFNO4 It is a derivative of benzoic acid, featuring bromine, fluorine, and nitro substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-5-fluoro-4-nitrobenzoate typically involves multi-step reactions starting from benzoic acid derivatives. One common method includes:
Nitration: Introduction of the nitro group to the aromatic ring using concentrated nitric acid and sulfuric acid.
Bromination: Addition of the bromine atom via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS).
Fluorination: Introduction of the fluorine atom using a fluorinating agent such as Selectfluor.
Esterification: Conversion of the carboxylic acid group to an ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-fluoro-4-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds using palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol for replacing the bromine atom.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for reducing the nitro group.
Coupling: Palladium acetate and triphenylphosphine in the presence of a base like potassium carbonate for Suzuki-Miyaura coupling.
Major Products
Aminobenzoate Derivatives: From the reduction of the nitro group.
Substituted Benzoates: From nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 3-bromo-5-fluoro-4-nitrobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs.
Material Science: Utilized in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-5-fluoro-4-nitrobenzoate depends on the specific reactions it undergoes. For example:
Electrophilic Aromatic Substitution: The nitro group deactivates the aromatic ring, directing incoming electrophiles to the meta position.
Reduction: The nitro group is reduced to an amine through a multi-step electron transfer process involving the reducing agent.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-bromo-5-nitrobenzoate: Lacks the fluorine substituent.
Ethyl 3-fluoro-5-nitrobenzoate: Lacks the bromine substituent.
Ethyl 3-bromo-4-nitrobenzoate: Lacks the fluorine substituent and has a different substitution pattern.
Uniqueness
Ethyl 3-bromo-5-fluoro-4-nitrobenzoate is unique due to the presence of both bromine and fluorine substituents, which can influence its reactivity and the types of reactions it can undergo. This combination of substituents makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C9H7BrFNO4 |
|---|---|
Molecular Weight |
292.06 g/mol |
IUPAC Name |
ethyl 3-bromo-5-fluoro-4-nitrobenzoate |
InChI |
InChI=1S/C9H7BrFNO4/c1-2-16-9(13)5-3-6(10)8(12(14)15)7(11)4-5/h3-4H,2H2,1H3 |
InChI Key |
DIOASULLJITKDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


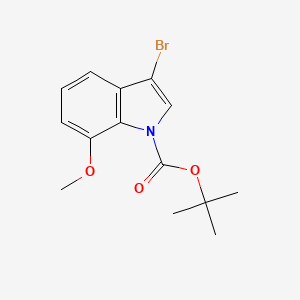

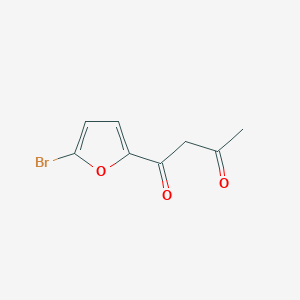
![7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15241263.png)
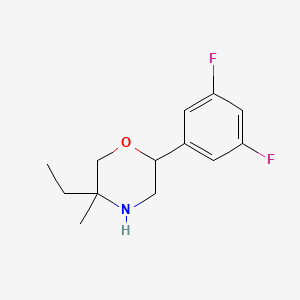
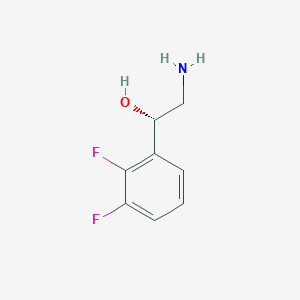
![2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B15241277.png)
![3-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B15241283.png)
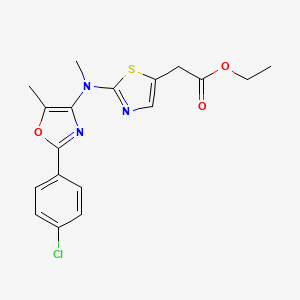
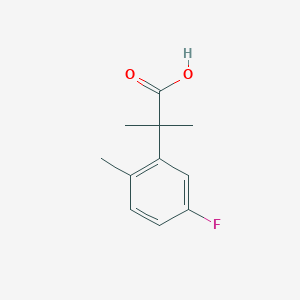
![7-Nitroimidazo[4,5-c]-pyridin-2-one](/img/structure/B15241291.png)
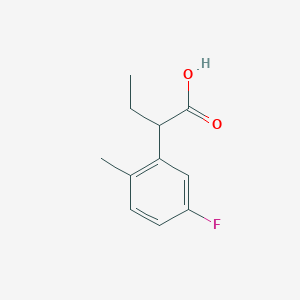
![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15241322.png)
![1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B15241331.png)
